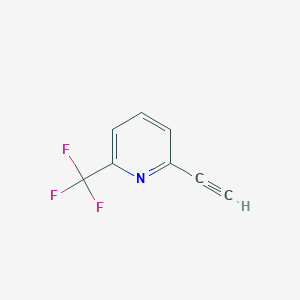

![molecular formula C9H9N3O2S B1488488 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2097976-40-2](/img/structure/B1488488.png)

3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Overview

Description

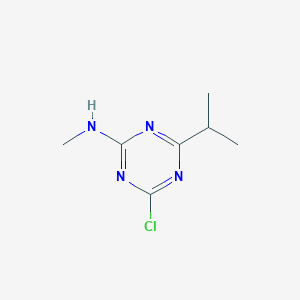

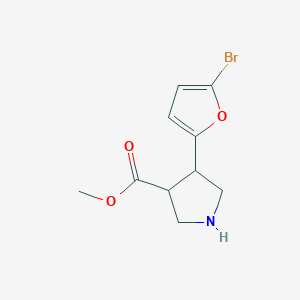

The compound “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a thieno[3,2-d]pyrimidine derivative . Thieno[3,2-d]pyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, 1H NMR can provide information about the types of hydrogen atoms present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point can be determined, and IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing thieno[3,2-d]pyrimidine derivatives through reactions involving methyl 3-aminothiophene-2-carboxylate and various isocyanates and isothiocyanates. These methods allow for the production of N- and S-alkyl derivatives, demonstrating the compound's versatility in chemical synthesis (Shestakov et al., 2014).

Antimicrobial and Antitubercular Activities

Derivatives of thieno[3,2-d]pyrimidine have been evaluated for their antimicrobial and antitubercular properties. A series of azetidinone analogs exhibited antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential in developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for their potential anticancer properties. Novel analogs demonstrated significant anticancer activity, suggesting these compounds as promising candidates for anticancer therapy development. For instance, certain derivatives showed potent cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Nie et al., 2018).

Novel Synthetic Approaches and Biological Activities

Innovative synthetic approaches have led to the development of new thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds have been explored for various biological activities, including their role as antibacterial agents. This research highlights the compound's utility in generating new molecules with potential therapeutic applications (El-Meligie et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

this compound inhibits Cyt-bd . This inhibition leads to a decrease in ATP production, as evidenced by ATP IC 50 values from 6 to 54 μM in the presence of Q203, a cytochrome bcc: aa3 (QcrB) inhibitor .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This results in ATP depletion, which can lead to the death of the bacteria .

Pharmacokinetics

Its ability to inhibit cyt-bd and cause atp depletion suggests that it can penetrate the bacterial cell wall and reach its target .

Result of Action

The result of the action of this compound is the inhibition of Cyt-bd, leading to ATP depletion and potential death of the bacteria .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other inhibitors like Q203 . Additionally, the expression level of Cyt-bd-encoding genes can affect the compound’s efficacy .

Safety and Hazards

Future Directions

Thieno[3,2-d]pyrimidines, including “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential therapeutic applications .

properties

IUPAC Name |

3-(azetidin-3-yl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-8-7-6(1-2-15-7)11-9(14)12(8)5-3-10-4-5/h1-2,5,10H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGGXWRCQHQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=C(C=CS3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)

![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)

![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)